1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide
Overview
Description
1-(Benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with benzenesulfonyl and nitrophenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.
Attachment of Nitrophenyl Group: The nitrophenyl group is added through nitration reactions, often using nitric acid and sulfuric acid as reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The sulfonyl and nitrophenyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. The nitrophenyl group may participate in electron transfer reactions, influencing redox states and signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide include:
1-(4-Nitrophenyl)piperidine-4-carboxamide: Lacks the benzenesulfonyl group, resulting in different reactivity and applications.
Benzenesulfonyl-piperidine derivatives: These compounds share the benzenesulfonyl group but differ in other substituents, affecting their chemical behavior and uses.
Nitrophenyl-piperidine derivatives: Similar in structure but vary in the position and nature of the nitrophenyl group, leading to distinct properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(19-15-6-8-16(9-7-15)21(23)24)14-10-12-20(13-11-14)27(25,26)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVJTOHJCWURA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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